molecular formula C16H10ClCrN4Na2O9S2 B12362012 disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide

disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide

Cat. No.: B12362012
M. Wt: 599.8 g/mol
InChI Key: OROYCULYTBHIBI-UHFFFAOYSA-I
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Description

Disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide is a complex chemical compound known for its vibrant color properties and applications in various industries. This compound is often used as a dye due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide involves multiple steps:

    Formation of the pyrazolone derivative: This step involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chlorosulfonic acid to introduce the sulfonate group.

    Diazotization: The pyrazolone derivative is then diazotized using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt formed is coupled with 5-chloro-2-hydroxybenzenesulfonic acid to form the azo compound.

    Complexation with Chromium: The final step involves complexing the azo compound with chromium(3+) ions in the presence of sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactors: for controlled reactions.

    Chromatographic techniques: for purification.

    Quality control: to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidized products.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The sulfonate groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium dithionite or zinc dust.

    Substitution reagents: Such as alkyl halides or sulfonyl chlorides.

Major Products

    Oxidized derivatives: Resulting from oxidation reactions.

    Amines: Resulting from reduction reactions.

    Functionalized derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a dye in various applications due to its stability and intense color.

    Analytical Chemistry: Employed as a reagent in various analytical techniques.

Biology

    Staining: Used in biological staining to highlight structures in biological tissues.

Medicine

    Diagnostic Tools: Utilized in diagnostic assays due to its colorimetric properties.

Industry

    Textile Industry: Widely used in the textile industry for dyeing fabrics.

    Paper Industry: Used in the paper industry for coloring paper products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that interact with the azo and sulfonate groups, leading to the desired colorimetric changes.

Comparison with Similar Compounds

Similar Compounds

    Acid Red 183: Another azo dye with similar applications.

    Disodium 4-chloro-3-[[3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl]azo]-2-oxidobenzenesulfonate: A structurally similar compound with comparable properties.

Uniqueness

Disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide is unique due to its specific combination of functional groups, which confer distinct color properties and stability, making it highly valuable in various industrial and research applications.

Properties

Molecular Formula

C16H10ClCrN4Na2O9S2

Molecular Weight

599.8 g/mol

IUPAC Name

disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide

InChI

InChI=1S/C16H13ClN4O8S2.Cr.2Na.H2O/c1-8-14(19-18-12-5-9(17)6-13(15(12)22)31(27,28)29)16(23)21(20-8)10-3-2-4-11(7-10)30(24,25)26;;;;/h2-7H,1H3,(H4,18,19,20,22,23,24,25,26,27,28,29);;;;1H2/q;+3;2*+1;/p-5

InChI Key

OROYCULYTBHIBI-UHFFFAOYSA-I

Canonical SMILES

CC1=C(C(=O)N([N-]1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])[O-].[OH-].[Na+].[Na+].[Cr+3]

Origin of Product

United States

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